α-Oxetane Substitution Reduces Amine Basicity
The oxetane ring positioned α to an amine functionality produces a substantial reduction in amine basicity, a key determinant of in vivo behavior. In compounds where the oxetane is α to the amine (as in (R)-1-(oxetan-3-yl)ethan-1-amine), the pKaH of the amine decreases from approximately 9.9 to 7.2, representing a reduction of 2.7 units or approximately 500-fold lower basicity [1]. This contrasts sharply with oxetane substitution at more distal positions; when the oxetane is at the δ-position relative to the amine, the pKaH reduction is only approximately 0.3 units [1].
| Evidence Dimension | Amine pKaH (basic strength) |
|---|---|
| Target Compound Data | pKaH ≈ 7.2 (α-oxetane amine motif, class-level value) |
| Comparator Or Baseline | Unsubstituted aliphatic amine: pKaH ≈ 9.9; δ-oxetane amine: pKaH reduction of ~0.3 units |
| Quantified Difference | ΔpKaH = -2.7 units (~500-fold decrease in basicity) for α-oxetane vs baseline; δ-oxetane produces only -0.3 unit shift |
| Conditions | pKaH measurements of amine-containing compounds; structural context: α-oxetane substitution relative to amine group |
Why This Matters
Reduced amine basicity improves passive membrane permeability at physiological pH and reduces lysosomal trapping, directly impacting oral bioavailability and tissue distribution profiles.
- [1] Rojas JJ, Bull JA. Oxetanes in Drug Discovery Campaigns. J Med Chem. 2023;66(18):12697-12709. doi:10.1021/acs.jmedchem.3c01101 View Source
